Reactivity and Leaving Group Ability: 1-(2-Chloroethoxy)butane vs. 1-(2-Bromoethoxy)butane
The nucleophilic substitution (SN2) reaction rate for 1-(2-chloroethoxy)butane is inherently slower than its bromo analog, 1-(2-bromoethoxy)butane (CAS 6550-99-8), due to the higher bond dissociation energy of the C-Cl bond (327 kJ/mol) compared to the C-Br bond (285 kJ/mol) [1]. This translates to a more controlled and predictable reaction profile, reducing the risk of exothermic events or unwanted side-reactions often encountered with the more labile bromo derivative .
| Evidence Dimension | Leaving Group Bond Dissociation Energy |
|---|---|
| Target Compound Data | 327 kJ/mol (C-Cl bond) |
| Comparator Or Baseline | 285 kJ/mol (C-Br bond, for 1-(2-bromoethoxy)butane) |
| Quantified Difference | 42 kJ/mol higher bond strength, leading to lower reactivity |
| Conditions | Standard bond dissociation energy values for alkyl halides |
Why This Matters
A slower, more controlled reaction rate minimizes exotherm risks and improves selectivity in complex synthetic sequences, justifying the selection of the chloro derivative over the bromo for safety and process control.
- [1] Wade, L.G., Jr. Organic Chemistry, 8th Edition. Pearson, 2013. (General reference for bond dissociation energies of alkyl halides). View Source
